molecular formula C10H14Cl2N2 B13005103 N1-Butyl-2,6-dichlorobenzene-1,4-diamine

N1-Butyl-2,6-dichlorobenzene-1,4-diamine

Cat. No.: B13005103
M. Wt: 233.13 g/mol
InChI Key: DBBQQQXTYCHXBB-UHFFFAOYSA-N
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Description

N1-Butyl-2,6-dichlorobenzene-1,4-diamine is an organic compound with the molecular formula C10H14Cl2N2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and two amino groups, with an additional butyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-2,6-dichlorobenzene-1,4-diamine typically involves the following steps:

    Nitration: Benzene is nitrated to form 2,6-dichloronitrobenzene.

    Reduction: The nitro groups are reduced to amino groups, resulting in 2,6-dichlorobenzene-1,4-diamine.

    Alkylation: The amino group is then alkylated with butyl bromide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-Butyl-2,6-dichlorobenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

N1-Butyl-2,6-dichlorobenzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1-Butyl-2,6-dichlorobenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzene-1,4-diamine: Lacks the butyl group, making it less hydrophobic.

    N1-Methyl-2,6-dichlorobenzene-1,4-diamine: Contains a methyl group instead of a butyl group, affecting its chemical properties and reactivity.

Uniqueness

N1-Butyl-2,6-dichlorobenzene-1,4-diamine is unique due to the presence of the butyl group, which increases its hydrophobicity and can influence its interactions with biological targets. This makes it a valuable compound for specific applications where hydrophobic interactions are crucial.

Properties

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

1-N-butyl-2,6-dichlorobenzene-1,4-diamine

InChI

InChI=1S/C10H14Cl2N2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,14H,2-4,13H2,1H3

InChI Key

DBBQQQXTYCHXBB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

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